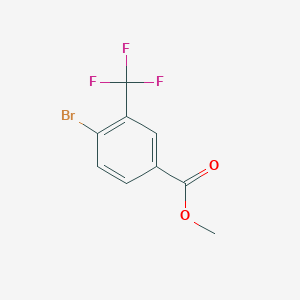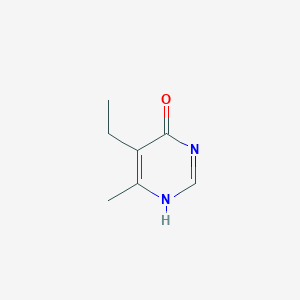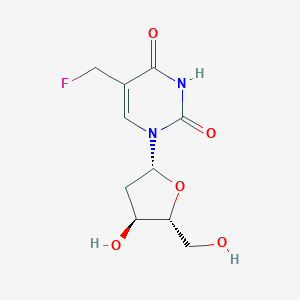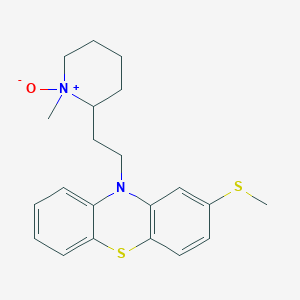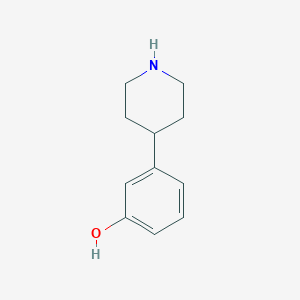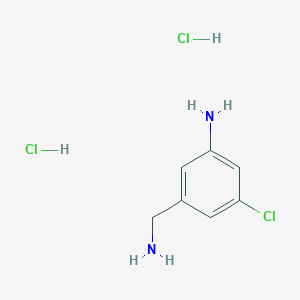
3-(Aminomethyl)-5-chloroaniline dihydrochloride
Vue d'ensemble
Description
3-(Aminomethyl)-5-chloroaniline dihydrochloride, or AMC, is an organic compound with a variety of uses in scientific research. It is a white, crystalline solid that is soluble in water, alcohol and most organic solvents. AMC is a derivative of aniline and is used in a variety of laboratory experiments, including as a reagent in organic synthesis and as a biochemical research tool.
Applications De Recherche Scientifique
Applications in Bioremediation and Biochemical Processes
Biodegradation by Marine Bacteria Chloroanilines, which include compounds similar to 3-(Aminomethyl)-5-chloroaniline dihydrochloride, serve as intermediate products in various industries such as herbicides, azo-dyes, and pharmaceuticals. However, their potential as pollutants has prompted research into bioremediation. A study by Kang and Kim (2007) identified a marine bacterium, Pseudomonas sp., capable of degrading chloroaniline compounds including 3,4-DCA. This strain exhibited significant catechol 2,3-dioxygenase activity when exposed to 3,4-DCA, highlighting its potential in bioremediation efforts to reduce pollution from such compounds (Kang & Kim, 2007).
Photostable Derivatives and Photoheterolysis In a study focusing on derivatives of chloroanilines, Guizzardi et al. (2001) found that while 4-Chloroaniline and its derivatives are photostable in non-polar environments, they undergo photoheterolysis in polar media. This reaction involves the formation of triplet phenyl cations and showcases the potential of these compounds in photochemical applications, including the formation of various substituted products through electrophilic substitution (Guizzardi et al., 2001).
Synthesis and Pharmacological Exploration The compound has been a subject of various synthesis and pharmacological studies. For instance, Agababyan et al. (2002) detailed the synthesis of dihydrochlorides related to hexanediones and their structural characterization, emphasizing the significance of these compounds in pharmaceutical contexts (Agababyan et al., 2002). Similarly, research by Al-Adiwish et al. (2017) involved synthesizing pyrazolo[1,5-a]pyrimidines from related compounds, assessing their antibacterial, antifungal, and cytotoxic properties against breast cancer cells (Al-Adiwish et al., 2017).
Applications in Material Sciences and Organic Electronics
Photovoltaic Properties and Applications Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of quinoline derivatives, including chloroaniline-based compounds. The study underscored the potential of these compounds in fabricating organic-inorganic photodiode devices, indicating their significance in the development of electronic materials and devices (Zeyada et al., 2016).
Structural Properties and Interactions Research on the structural properties and interactions of chloroaniline derivatives, such as the study by Chi et al. (2009), provides insight into the molecular configurations and intermolecular forces, crucial for understanding and designing materials for various applications (Chi et al., 2009).
Propriétés
IUPAC Name |
3-(aminomethyl)-5-chloroaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-6-1-5(4-9)2-7(10)3-6;;/h1-3H,4,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSBXNHFVUMBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541524 | |
| Record name | 3-(Aminomethyl)-5-chloroaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102677-75-8 | |
| Record name | 3-(Aminomethyl)-5-chloroaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)
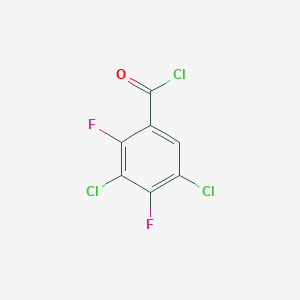


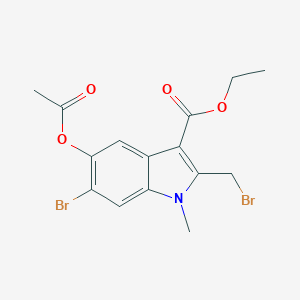
![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)
